molecular formula C22H22N4O4S4 B2558572 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 361173-18-4

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2558572
CAS RN: 361173-18-4
M. Wt: 534.68
InChI Key: VNYCPSQHEHPGMZ-UHFFFAOYSA-N
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Description

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O4S4 and its molecular weight is 534.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • Studies on compounds comprising morpholine and benzothiazole moieties, like the synthesis of bioactive molecules including fluoro substituted benzothiazoles for antimicrobial, anti-inflammatory, and anticonvulsant screenings, illustrate the broad interest in these compounds for pharmacological applications (Patel et al., 2009). These compounds are synthesized for targeted biological activities, leveraging the chemical diversity of benzothiazoles and sulfonyl groups for desired effects.

Antimicrobial and Antifungal Activity

  • Benzothiazole compounds, including those with sulphonamide groups, have been explored for antimicrobial and antifungal activities. For instance, compounds synthesized with fluorobenzothiazole comprising sulphonamide and thiazole were evaluated for their antimicrobial activities, indicating the potential of these chemical frameworks in developing new antimicrobial agents (Jagtap et al., 2010).

Anticancer Applications

  • The morpholine moiety, when integrated into certain chemical structures, has been associated with anticancer activities. For example, indapamide derivatives incorporating sulfonyl and benzamide groups were synthesized and evaluated for pro-apoptotic activity against melanoma cell lines, demonstrating the potential use of morpholine derivatives in cancer research (Yılmaz et al., 2015).

Enzyme Inhibition

  • Sulfonyl-containing compounds have been assessed for their ability to inhibit carbonic anhydrases, enzymes important in various physiological processes. Research in this area can lead to the development of therapeutic agents targeting conditions like glaucoma, epilepsy, and cancer. Compounds with morpholine and sulfonyl groups showed inhibitory activity against several carbonic anhydrase isoforms (Supuran et al., 2013).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S4/c1-12-10-26(11-13(2)30-12)34(28,29)15-6-4-14(5-7-15)20(27)25-21-23-16-8-9-17-19(18(16)32-21)33-22(24-17)31-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYCPSQHEHPGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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